(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
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Overview
Description
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is a heterocyclic compound that contains a thiadiazole ring substituted with a phenyl group and a methanol group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and anticancer properties, suggesting potential targets could be bacterial cells or cancer cells.
Mode of Action
It’s known that similar thiadiazole derivatives can inhibit cytokinin oxidase , an enzyme catalyzing the degradation of cytokinins, thus increasing the lifetime of cytokinins and their effects in plants.
Biochemical Pathways
Based on the known effects of similar compounds, it may be involved in the cytokinin signaling pathway .
Pharmacokinetics
In silico adme prediction has been performed for similar compounds .
Result of Action
Similar compounds have shown anticancer and antibacterial activities, suggesting that it may induce cell death or inhibit cell growth in target cells.
Action Environment
Similar compounds have been studied in various environments, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .
Biochemical Analysis
Biochemical Properties
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytokinin oxidase/dehydrogenase, an enzyme involved in the degradation of cytokinins . This interaction can lead to an increase in the lifetime of cytokinins, thereby affecting various physiological processes in plants.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing mitochondrial abnormalities . This disruption leads to the activation of cell death pathways, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytokinin oxidase/dehydrogenase, thereby increasing the levels of cytokinins . Additionally, it can bind to DNA gyrase, anchoring itself into the active site and affecting the enzyme’s activity . These interactions result in changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cytokinin levels and promoting cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it undergoes hydroxylation in rats and goats, followed by the formation of water-soluble conjugates . This metabolic process facilitates its excretion through urine and feces, indicating its involvement in detoxification pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is strongly adsorbed by soil, indicating its potential for environmental persistence . Within cells, it can localize to specific compartments, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to mitochondria can lead to mitochondrial dysfunction and apoptosis . Understanding its subcellular distribution is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol typically involves the reaction of 4-phenyl-1,2,3-thiadiazole with formaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Formaldehyde or (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Carboxylic Acid.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar chemical properties but differs in its biological activity profile.
Uniqueness
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGCSZUTJHLFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380156 |
Source
|
Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-62-1 |
Source
|
Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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